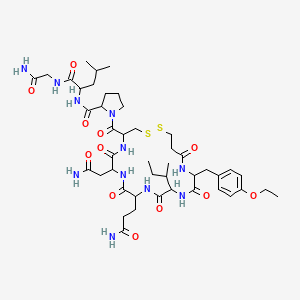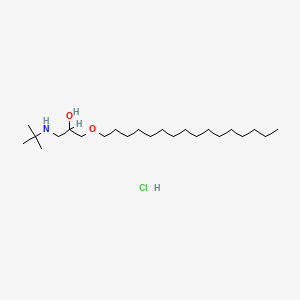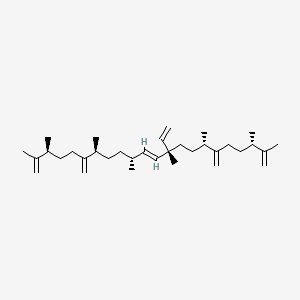![molecular formula C22H22ClN3O B12783578 N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride CAS No. 71033-11-9](/img/structure/B12783578.png)
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as a dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-amino-3-methylphenyl and 4-aminophenyl compounds under specific conditions to form the desired cyclohexadiene structure. The final step involves the addition of acetamide and hydrochloride to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure purity and yield. The process is optimized to minimize waste and maximize efficiency, often involving advanced techniques such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: As a dye for staining biological specimens, particularly in histological studies.
Industry: Used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The compound exerts its effects through interactions with biological molecules, often involving binding to specific proteins or nucleic acids. The molecular targets and pathways involved can vary depending on the application, but common mechanisms include inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Iodine Green: An iminium salt used as a histological dye.
Rosanilin: A hydrochloride used in staining and as a carcinogenic agent.
Uniqueness
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as a dye make it a valuable compound in scientific research.
Propiedades
Número CAS |
71033-11-9 |
|---|---|
Fórmula molecular |
C22H22ClN3O |
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O.ClH/c1-14-13-18(7-12-21(14)24)22(16-3-8-19(23)9-4-16)17-5-10-20(11-6-17)25-15(2)26;/h3-13H,23-24H2,1-2H3;1H |
Clave InChI |
SGPPZYBKIAWMIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC(=O)C)C=C2)C3=CC=C(C=C3)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



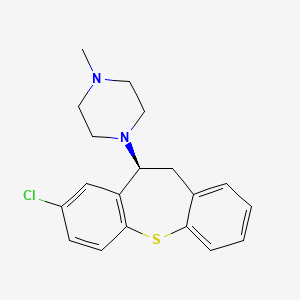
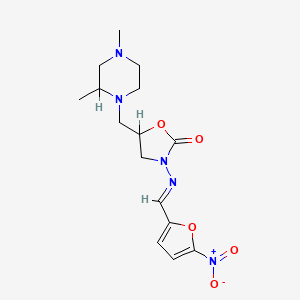




![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
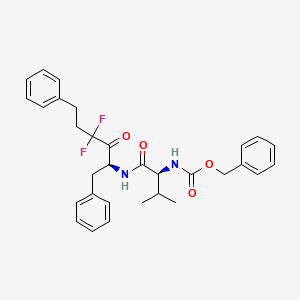
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)

